O-Toluenesulfonamide
Overview
Description
Synthesis Analysis
O-Toluenesulfonamide can be synthesized through various methods, including the direct cyanation of indoles and pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent, demonstrating good yields and excellent regioselectivity (Yang, Zhang, & Wang, 2011). Additionally, Mitsunobu-type alkylation provides a convenient route to primary and secondary amines from p-toluenesulfonamide (Tsunoda, Yamamoto, Goda, & Ito, 1996).
Molecular Structure Analysis
Investigations into the molecular structure and conformations of sulfonamide derivatives, including o-toluenesulfonamide, reveal insights into their chemical reactivity and potential applications. For example, gas electron diffraction and quantum chemical methods have been used to study the structure and conformational properties of benzenesulfonamide, a related compound, providing valuable information on the stability and geometry of these molecules (Petrov, Petrova, Girichev, Oberhammer, Giricheva, & Ivanov, 2006).
Chemical Reactions and Properties
O-Toluenesulfonamide participates in various chemical reactions, including Lewis acid catalyzed cyanation, Mitsunobu-type alkylation, and Wittig-type reactions, demonstrating its versatility as a chemical reagent (Yang, Zhang, & Wang, 2011); (Tsunoda, Yamamoto, Goda, & Ito, 1996); (Saito, Nakane, Watanabe, Motoki, Kobayashi, & Sakurai, 1985).
Physical Properties Analysis
The solubility of o-toluenesulfonamide in various organic solvents and its temperature-dependent solubility profile have been extensively studied. For instance, the solubility in 16 different solvents was measured, showing that it increases with temperature, providing essential data for its practical application in chemical synthesis and material science (Wu & Li, 2019).
Chemical Properties Analysis
O-Toluenesulfonamide exhibits a range of chemical properties that enable its use in diverse chemical reactions and applications. Its reactivity in aza-Michael addition reactions and the synthesis of derivatives through such reactions highlights its utility in organic synthesis (Imanzadeh, Kazemi, Zamanloo, & Mansoori, 2013). Moreover, its role in the synthesis of complex molecules and materials showcases its importance in advanced chemical research and industrial applications.
Scientific Research Applications
Application in Food Science and Technology
- Field : Food Science and Technology
- Summary of Application : O-Toluenesulfonamide (o-TS) is found to be a major impurity in different saccharin samples used for carcinogenicity tests in animals . Saccharin is an artificial sweetener used in the food industry .
- Methods of Application : Isolation of o-TS from sodium saccharin is achieved by extraction with ethyl acetate, and separation is accomplished by using thin layer chromatography .
- Results or Outcomes : The concentration of o-TS in the samples ranged from 2.5 to 5050 ppm .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Summary of Application : O-Toluenesulfonamide is used in several analytical applications in the pharmaceutical industry .
- Methods of Application : It is used in pharma release testing, pharma method development for qualitative and quantitative analyses .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
Future Directions
There are ongoing studies on the carcinogenicity of O-Toluenesulfonamide . More research is needed to further understand its properties and potential applications.
Relevant Papers One of the relevant papers is “Isolation, Identification, and Quantitation of o-Toluenesulfonamide, a Major Impurity in Commercial Saccharins” by Bozidar Stavric, Richard Lacombe, Jim R Watson, Ian C Munro . The paper discusses the presence of O-Toluenesulfonamide as a major impurity in commercial saccharins. Another relevant source is the Carcinogenic Potency Database, which provides information on the carcinogenicity of O-Toluenesulfonamide .
properties
IUPAC Name |
2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLQMDWSXFTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Record name | o-TOLUENESULFONAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021362 | |
Record name | o-Toluenesulfonamide | |
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Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | Benzenesulfonamide, 2-methyl- | |
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Record name | o-Toluenesulfonamide | |
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Record name | Toluenesulfonamide | |
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Boiling Point |
214 °C at 10 mm Hg, >270 °C | |
Record name | o-Toluenesulfonamide | |
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Record name | o-TOLUENESULFONAMIDE | |
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Solubility |
In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162 | |
Record name | o-Toluenesulfonamide | |
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Record name | o-TOLUENESULFONAMIDE | |
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Density |
1.46 g/cm³ | |
Record name | o-TOLUENESULFONAMIDE | |
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Vapor Pressure |
0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible | |
Record name | o-Toluenesulfonamide | |
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Record name | Toluenesulfonamide | |
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Product Name |
O-Toluenesulfonamide | |
Color/Form |
Octahedral crystals from alcohol; prisms from water, Colorless crystals | |
CAS RN |
88-19-7, 8013-74-9, 1333-07-9 | |
Record name | 2-Methylbenzenesulfonamide | |
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Record name | o-Toluenesulfonamide | |
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Record name | O-TOLUENESULFONAMIDE | |
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Record name | Toluenesulphonamide | |
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Record name | O-TOLUENESULFONAMIDE | |
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Record name | TOLUENESULFONAMIDE | |
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Melting Point |
156.3 °C, 156 °C | |
Record name | o-Toluenesulfonamide | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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